5-Methylpyrimidine-2-carbonitrile

CAS No.: 38275-54-6

Cat. No.: VC2265957

Molecular Formula: C6H5N3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38275-54-6 |

|---|---|

| Molecular Formula | C6H5N3 |

| Molecular Weight | 119.12 g/mol |

| IUPAC Name | 5-methylpyrimidine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H5N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,1H3 |

| Standard InChI Key | BRBMDABLYHFXRX-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1)C#N |

| Canonical SMILES | CC1=CN=C(N=C1)C#N |

Introduction

Chemical Structure and Properties

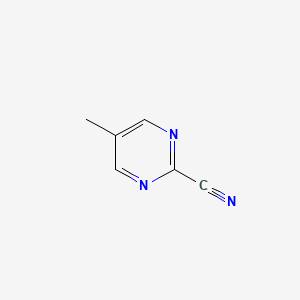

5-Methylpyrimidine-2-carbonitrile possesses a molecular formula of C6H5N3 with a calculated molecular weight of 119.12 g/mol. Its structure comprises a pyrimidine core substituted with a methyl group at position 5 and a nitrile (cyano) functional group at position 2. The compound is identified in chemical databases with the CAS registry number 38275-54-6.

The structural characteristics of this compound can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C6H5N3 |

| Molecular Weight | 119.12 g/mol |

| CAS Number | 38275-54-6 |

| IUPAC Name | 5-Methylpyrimidine-2-carbonitrile |

| Chemical Structure | Pyrimidine ring with methyl at position 5 and cyano at position 2 |

The presence of the cyano group (-C≡N) is particularly significant as it serves as a versatile functional group capable of participating in various chemical transformations. This nitrile functionality contributes substantially to the compound's interaction with biological targets, while the methyl group at position 5 influences its lipophilicity and electronic properties.

| Synthesis Approach | Reagents | Conditions | Notable Features |

|---|---|---|---|

| Condensation Reaction | Appropriate pyrimidine precursor, cyanating agent | Base (e.g., NaOH), organic solvent, elevated temperature | Forms C-CN bond at the 2-position |

| Ring Formation | Appropriate acyclic precursors | Cyclization conditions | Builds pyrimidine core with substituents in place |

| Functional Group Modification | 5-Methylpyrimidine derivative | Selective functionalization at 2-position | Introduces cyano group onto existing scaffold |

The industrial production of such compounds would likely employ optimized processes focusing on yield improvement, reagent efficiency, and purification protocols to ensure high-quality product output.

Mechanism of Action

Molecular Target

5-Methylpyrimidine-2-carbonitrile has been identified as primarily targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling proliferation, differentiation, and survival. Its overexpression or mutation is associated with various types of cancer, making it an important therapeutic target.

Inhibitory Activity

The compound functions as an ATP-mimicking tyrosine kinase inhibitor. This mechanism involves competitive binding to the ATP-binding site of EGFR, thereby preventing ATP from binding and inhibiting the kinase activity of the receptor. This inhibition disrupts downstream signaling cascades that would otherwise promote cancer cell growth and proliferation.

Signaling Pathway Effects

The inhibition of EGFR tyrosine kinase activity by 5-Methylpyrimidine-2-carbonitrile leads to disruption of the EGFR signaling pathway. This pathway is instrumental in regulating cell growth and differentiation. By blocking this pathway, the compound can potentially halt the uncontrolled cell division characteristic of cancer cells.

Biological Activities

Anticancer Properties

5-Methylpyrimidine-2-carbonitrile has demonstrated significant anticancer activity through its effects on various cancer cell lines. The compound's ability to inhibit EGFR tyrosine kinase activity makes it particularly relevant in targeting cancers where EGFR is overexpressed or mutated.

Studies have indicated cytotoxic activities against several human tumor cell lines including:

| Cancer Cell Line | Reported Activity |

|---|---|

| Colorectal Carcinoma (HCT-116) | Cytotoxic activity observed |

| Hepatocellular Carcinoma (HepG-2) | Cytotoxic activity observed |

| Breast Cancer (MCF-7) | Cytotoxic activity observed |

| Non-small Cell Lung Cancer (A549) | Cytotoxic activity observed |

Research into related pyrimidine-5-carbonitrile compounds has shown promising results in anticancer applications. For instance, some pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents with specific biological targets .

Anti-inflammatory Activity

While the search results don't specifically address the anti-inflammatory properties of 5-Methylpyrimidine-2-carbonitrile, research on structurally related pyrimidine derivatives has shown significant COX-2 inhibitory activity. Certain pyrimidine-5-carbonitriles have demonstrated substantial inhibition of the COX-2 enzyme, particularly at concentrations ranging from 10⁻⁸ M to 10⁻⁹ M .

The table below illustrates the general trend observed with pyrimidine derivatives bearing various functional groups:

| Pyrimidine Derivative Type | COX-2 Inhibition Activity |

|---|---|

| Sulfonamide phenyl derivatives (5a-5d) | Higher inhibition activity |

| Benzimidazole, benzoxazole, benzothiazole derivatives (3a-3d) | Moderate inhibition activity |

Chemical Reactions

5-Methylpyrimidine-2-carbonitrile can participate in various chemical reactions due to the reactivity of both the pyrimidine ring and the functional groups attached to it. These reactions are valuable for creating derivatives with potentially enhanced biological activities.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly affecting the methyl group at the 5-position. Common oxidizing agents for such transformations include potassium permanganate and hydrogen peroxide. The oxidation of the methyl group could lead to the formation of the corresponding carboxylic acid derivative.

Reduction Reactions

The cyano group in 5-Methylpyrimidine-2-carbonitrile is susceptible to reduction reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄) can convert the cyano group to an amine group, forming 5-methylpyrimidine-2-amine.

Substitution Reactions

Nucleophilic substitution reactions can occur where the cyano group or other positions on the pyrimidine ring may be replaced by different functional groups. Various nucleophiles such as amines or alcohols, typically in the presence of a base like sodium hydroxide, can be used for these transformations.

The following table summarizes these key reaction types:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | 5-Methylpyrimidine-2-carboxylic acid |

| Reduction | Pd/C (H₂), LiAlH₄ | 5-Methylpyrimidine-2-amine |

| Nucleophilic Substitution | Nucleophiles (amines, alcohols), Base | Various substituted pyrimidine derivatives |

Applications in Research and Development

5-Methylpyrimidine-2-carbonitrile serves as a valuable compound in several areas of research and development:

Medicinal Chemistry

In medicinal chemistry, this compound functions as an important scaffold for developing potential therapeutic agents, particularly those targeting cancer. Its ability to inhibit EGFR tyrosine kinase activity makes it a candidate for further development in targeted cancer therapies.

Chemical Synthesis

As a heterocyclic building block, 5-Methylpyrimidine-2-carbonitrile contributes to the synthesis of more complex compounds with potential biological activities. The cyano group serves as a versatile handle for further modifications to create diverse chemical libraries.

Structure-Activity Relationship Studies

The compound provides a framework for structure-activity relationship (SAR) studies, where systematic modifications can be made to understand how structural changes affect biological activity. This information is crucial for rational drug design efforts.

Comparison with Similar Compounds

Understanding how 5-Methylpyrimidine-2-carbonitrile compares with structurally related compounds provides valuable insights into its unique properties and potential advantages.

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 5-Methylpyrimidine-2-carbonitrile | Reference compound | Reference activity |

| 2-Methylpyrimidine-5-carbonitrile | Position of methyl and cyano groups reversed | May alter binding orientation and target selectivity |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | Additional amino group at position 4, cyano at position 5 | Enhanced hydrogen bonding capabilities, different electronic distribution |

| 5-Hydroxy-3-methylpyridine-2-carbonitrile | Pyridine core instead of pyrimidine, hydroxyl group at position 5 | Different ring electronics, additional hydrogen bond donor |

The positional isomer 2-Methylpyrimidine-5-carbonitrile (CAS: 5506-97-8) differs in having the methyl group at position 2 and the cyano group at position 5. This reversal of substitution patterns likely results in different electronic properties and binding orientations with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume